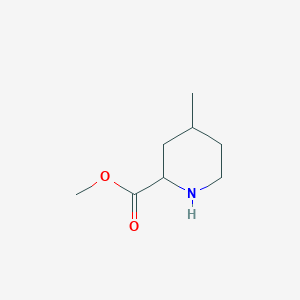
Pinobanksin
Übersicht
Beschreibung
Pinobanksin is a flavonoid compound that has been identified as a significant constituent of propolis, a resinous substance produced by honeybees. It has been found in various studies to possess a range of biological activities, including anti-proliferative, antiangiogenic, and neuroprotective effects. Propolis, and by extension this compound, is derived from the selective collection of exudates and bud secretions from several plants by bees .
Synthesis Analysis of this compound
The synthesis of this compound and its derivatives has been explored through the isolation from natural sources such as Sonoran propolis. High-Performance Liquid Chromatography (HPLC), coupled with Photo-Diode Array (PDA) and Electrospray Ionization Mass Spectrometry (ESI-MS/MS), followed by preparative isolation and Nuclear Magnetic Resonance (NMR) spectroscopy, has been used to characterize and isolate this compound and its ester derivatives .
Molecular Structure Analysis of this compound
This compound's molecular structure has been elucidated through spectroscopic methods, including NMR. The compound exists in various forms, including its ester derivatives, which have been identified for the first time in propolis samples. These derivatives include this compound-3-O-propanoate, this compound-3-O-butyrate, and this compound-3-O-pentanoate .
Chemical Reactions Analysis of this compound
The chemical reactivity of this compound has been studied in the context of its biological activities. It has been shown to induce apoptosis in cancer cells through the activation of caspases signaling pathways and modulation of mitochondrial membrane potential. Additionally, this compound has been found to inhibit angiogenesis through the inactivation of the Raf/MEK/ERK pathway and activation of apoptotic signaling .
Physical and Chemical Properties Analysis of this compound
While the specific physical and chemical properties of this compound are not detailed in the provided papers, its biological properties suggest it is a compound with significant therapeutic potential. It has been shown to improve cognitive function and reduce oxidative stress in rats with vascular dementia, suggesting its ability to cross the blood-brain barrier and exert neuroprotective effects. Moreover, this compound has been found to inhibit the proliferation of SH-SY5Y cells, indicating its potential in the treatment of neurodegenerative diseases . Additionally, this compound-3-cinnamate has been reported to ameliorate photoreceptor degeneration in a mouse model of retinitis pigmentosa, further highlighting its antioxidative and neuroprotective activities .
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Pinobanksin wurde als ein starkes Antioxidans identifiziert. Es bekämpft oxidativen Stress durch Neutralisierung freier Radikale, die in die Pathogenese zahlreicher chronischer Krankheiten und Alterungsprozesse verwickelt sind. Die antioxidativen Eigenschaften von this compound tragen zu seinem therapeutischen Potenzial bei der Vorbeugung oder Behandlung von Zuständen bei, die mit oxidativem Schaden verbunden sind .
Antibakterielle Eigenschaften
Forschungen haben die Wirksamkeit von this compound als antibakterielles Mittel gezeigt. Es wurde gezeigt, dass es das Wachstum verschiedener bakterieller Stämme hemmt, was es zu einem Kandidaten für die Entwicklung neuer antibakterieller Therapien macht, insbesondere in einer Zeit, in der Antibiotikaresistenz ein wachsendes Problem ist .
Entzündungshemmende Wirkungen
Die entzündungshemmenden Wirkungen von this compound sind für Erkrankungen von Bedeutung, die durch Entzündungen gekennzeichnet sind. Es moduliert Entzündungspfade und bietet möglicherweise Linderung bei Krankheiten wie Arthritis, Asthma und entzündlichen Darmerkrankungen .
Antiparasitäre Anwendungen
This compound zeigt antiparasitäre Aktivität, die zur Behandlung von parasitären Infektionen genutzt werden könnte. Seine Fähigkeit, den Lebenszyklus von Parasiten zu stören, bietet einen vielversprechenden Weg für die Entwicklung von Antiparasitika .
Antimutagenes Potenzial
Als antimutagene Verbindung kann this compound zur Krebsprävention beitragen, indem es die DNA vor Mutationen schützt, die zu Krebs führen können. Diese Eigenschaft ist besonders wertvoll im Bereich der Onkologie für die Entwicklung präventiver Strategien .
Antiproliferative Wirkung
This compound hat antiproliferative Wirkungen gezeigt, d. h. es kann das Wachstum von Krebszellen hemmen. Diese Anwendung ist entscheidend in der Krebsbehandlung, wo die Kontrolle der Ausbreitung von malignen Zellen ein Hauptziel ist .
Antiangiogene Fähigkeit
Die antiangiogene Fähigkeit von this compound bedeutet, dass es die Bildung neuer Blutgefäße verhindern kann, die Tumoren zum Wachsen brauchen. Dies könnte ein Schlüsselelement in der Krebstherapie sein, da es Tumoren die für ihr Wachstum benötigten Nährstoffe entzieht .
Pharmakokinetik und Arzneimittelentwicklung
Die pharmakokinetischen Eigenschaften von this compound, einschließlich der Bioverfügbarkeit und der Toxizitätsprofile, sind für seine Entwicklung zu einem klinisch nützlichen Medikament unerlässlich. Sein Potenzial als natürliches Gerüst für die Arzneimittelforschung wird untersucht, wobei Studien sich auf seine Absorptions-, Verteilungs-, Metabolismus- und Ausscheidungseigenschaften konzentrieren .
Wirkmechanismus
Target of Action
Pinobanksin, a natural flavanone, has been identified to interact with several targets. It has been found to bind to BCL2-associated X (BAX), B-cell lymphoma-2 (BCL-2), and cyclin-dependent Kinase 4/6 (CDK4/6) . These targets play crucial roles in cell proliferation and apoptosis, making them significant in the context of diseases like cancer .
Mode of Action
This compound inhibits the proliferation of cells by binding to its targets. It forms hydrogen bonds with these proteins, thereby inhibiting their activities . For instance, it prevents the binding of substrate (xanthine/hypoxanthine) to Xanthine Oxidase (XOD) by entering the hydrophobic cavity (molybdopterin domain) and forming hydrogen bonds with specific amino acid residues .
Biochemical Pathways
This compound affects several biochemical pathways due to its broad spectrum of pharmacological effects. It exhibits anti-oxidant, anti-bacterial, anti-inflammatory, anti-parasitic, anti-mutagenic, anti-proliferative, and anti-angiogenic properties . The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
In silico studies have shown that this compound has desirable admet properties .
Result of Action
This compound’s interaction with its targets leads to a variety of molecular and cellular effects. It has been found to effectively inhibit the proliferation of SH-SY5Y cells . It also exhibits antioxidant activity, reducing alpha-tocopherol radicals , and has been shown to have a powerful antioxidant action and effective free radical-scavenging ability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, plants create phenolic chemicals, including this compound, as a result of biological processes and in reaction to environmental stress
Safety and Hazards
Zukünftige Richtungen
Given its multifaceted pharmacological profile, Pinobanksin stands out as a promising scaffold for future drug discovery endeavors . This not only consolidates the current understanding of this compound’s bioactivities but also underscores its potential as a valuable candidate for advancing therapeutic interventions .
Eigenschaften
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,14-17,19H/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYJZKRQHBQNCA-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203287 | |
| Record name | Pinobanksin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
548-82-3 | |
| Record name | Pinobanksin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinobanksin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinobanksin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PINOBANKSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK3ABR33DT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





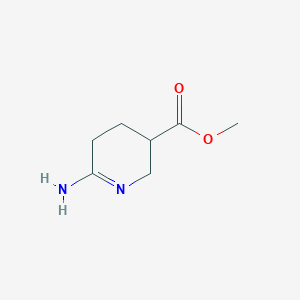
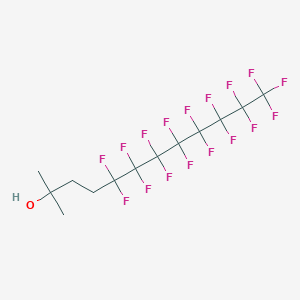
![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)
![Thieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B126980.png)
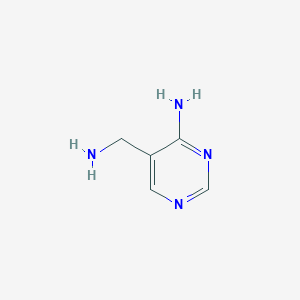
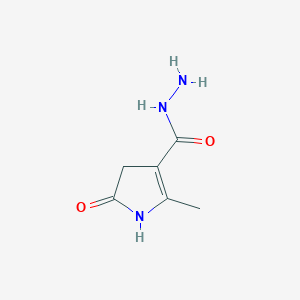
![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)
![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)
![2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid](/img/structure/B126997.png)
